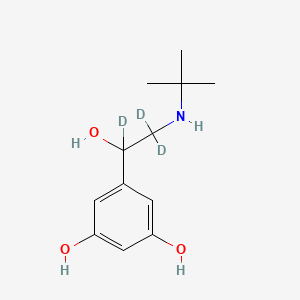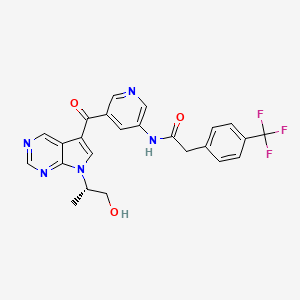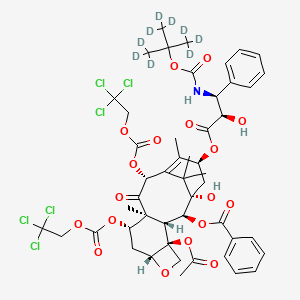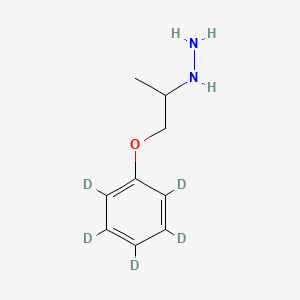
Phenoxypropazine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxypropazin-d5 ist eine deuterierte Form von Phenoxypropazin, einem nicht-selektiven und irreversiblen Monoaminoxidase-Enzymhemmer, der zur chemischen Klasse der Hydrazine gehört. Phenoxypropazin wurde 1961 erstmals als Antidepressivum eingeführt, aber 1966 aufgrund von Bedenken hinsichtlich der Hepatotoxizität zurückgezogen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Phenoxypropazin-d5 beinhaltet die Deuterierung von Phenoxypropazin. Der allgemeine Syntheseweg beinhaltet die Reaktion von Phenoxypropanol mit Hydrazin, um Phenoxypropazin zu bilden. Für die deuterierte Version werden deuterierte Reagenzien verwendet, um Wasserstoffatome durch Deuterium zu ersetzen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Phenoxypropazin-d5 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit der deuterierten Verbindung zu gewährleisten. Die Verwendung deuterierter Reagenzien und Lösungsmittel ist in diesem Prozess entscheidend.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Phenoxypropazin-d5 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Phenoxypropazin-d5 kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um Hydrazinderivate zu erhalten.
Substitution: Phenoxypropazin-d5 kann nucleophile Substitutionsreaktionen eingehen, bei denen die Phenoxygruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.
Substitution: Halogenide und Amine werden häufig als Nucleophile in Substitutionsreaktionen verwendet.
Hauptsächlich gebildete Produkte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Hydrazinderivate, Oxide und substituierte Phenoxyverbindungen.
Wissenschaftliche Forschungsanwendungen
Phenoxypropazin-d5 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird aufgrund seiner deuterierten Natur als Referenzstandard in der Massenspektrometrie und der Kernspinresonanzspektroskopie verwendet.
Biologie: Wird auf seine Auswirkungen auf die Aktivität des Monoaminoxidase-Enzyms untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und sein Toxizitätsprofil untersucht.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Werkzeug in Studien zum Arzneimittelstoffwechsel eingesetzt.
Wirkmechanismus
Phenoxypropazin-d5 entfaltet seine Wirkung durch irreversible Hemmung des Monoaminoxidase-Enzyms. Diese Hemmung führt zu einem Anstieg der Spiegel von Monoamin-Neurotransmittern wie Serotonin, Noradrenalin und Dopamin im Gehirn. Die molekularen Ziele umfassen das aktive Zentrum des Monoaminoxidase-Enzyms, an dem die Verbindung bindet und den Abbau von Neurotransmittern verhindert .
Wirkmechanismus
Phenoxypropazine-d5 exerts its effects by irreversibly inhibiting the monoamine oxidase enzyme. This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The molecular targets include the active site of the monoamine oxidase enzyme, where the compound binds and prevents the breakdown of neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenelzin: Ein weiterer Monoaminoxidase-Hemmer mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.
Isocarboxazid: Ein Hydrazinderivat, das ebenfalls die Monoaminoxidase hemmt, aber ein anderes Toxizitätsprofil aufweist.
Tranylcypromin: Ein nicht-hydrazinischer Monoaminoxidase-Hemmer mit einem reversiblen Wirkmechanismus.
Einzigartigkeit
Phenoxypropazin-d5 ist aufgrund seiner deuterierten Natur einzigartig, was es besonders nützlich für spektroskopische Studien macht. Seine irreversible Hemmung der Monoaminoxidase unterscheidet es auch von reversiblen Inhibitoren wie Tranylcypromin .
Eigenschaften
Molekularformel |
C9H14N2O |
|---|---|
Molekulargewicht |
171.25 g/mol |
IUPAC-Name |
1-(2,3,4,5,6-pentadeuteriophenoxy)propan-2-ylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-8(11-10)7-12-9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
QNEXFJFTGQBXBJ-VIQYUKPQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(C)NN)[2H])[2H] |
Kanonische SMILES |
CC(COC1=CC=CC=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


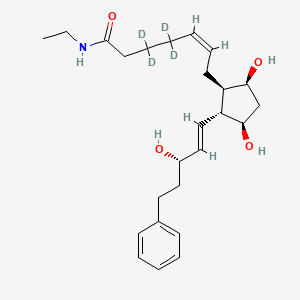
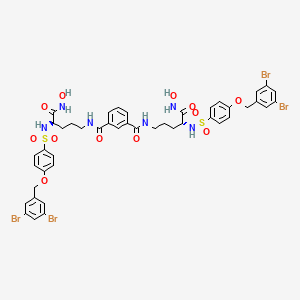
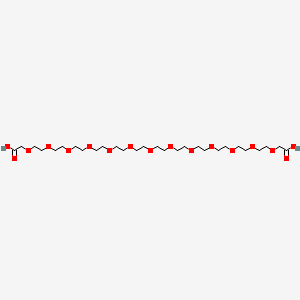
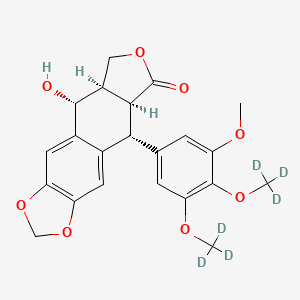

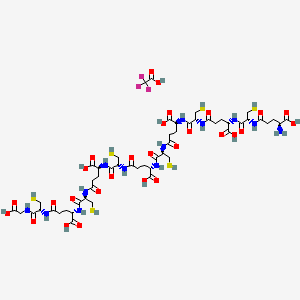
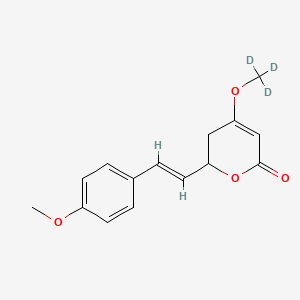

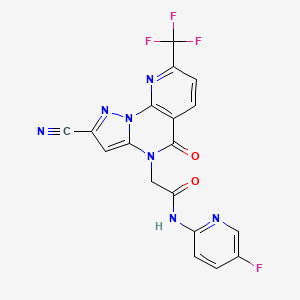
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
